molecular formula C21H22N2O6 B2387289 3,4,5-trimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide CAS No. 953014-69-2

3,4,5-trimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2387289
CAS No.: 953014-69-2
M. Wt: 398.415
InChI Key: ROPKDBSHCPTNBD-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a synthetic isoxazole derivative of significant interest in medicinal chemistry and pharmacological research. Isoxazole derivatives are recognized for their versatile biological activities and relatively low cytotoxicity, making them valuable scaffolds in drug discovery . This compound is of particular interest in oncology research, as structurally similar isoxazole derivatives have demonstrated potent anticancer activity through multiple mechanisms, including Tubulin inhibition, HDAC inhibition, and Apoptosis induction against a range of human cancer cell lines, such as breast, prostate, colon, and liver cancers . Its molecular structure, featuring a benzamide core with trimethoxy and methoxyphenyl substitutions, is strategically designed for potential interaction with key biological targets. Research indicates such compounds may also exhibit anti-inflammatory properties by targeting cyclooxygenase (COX-II) enzymes, which are key inflammatory markers overexpressed in response to inflammatory stimuli and play a role in various pathological conditions . Furthermore, the compound shows promise in infectious disease research, given that chalcone and isoxazole derivatives have demonstrated antimicrobial and antiviral effects against various pathogens, including multidrug-resistant bacteria . The presence of methoxy groups contributes to enhanced binding affinity and metabolic stability. This product is intended for research applications only, including enzyme inhibition studies, cell-based assays, and preliminary investigations into novel therapeutic agents. It is supplied with comprehensive analytical data to ensure identity and purity. For Research Use Only. Not for human or veterinary diagnosis or therapeutic use.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c1-25-16-7-5-13(6-8-16)17-11-15(23-29-17)12-22-21(24)14-9-18(26-2)20(28-4)19(10-14)27-3/h5-11H,12H2,1-4H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPKDBSHCPTNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethyl acetate, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3,4,5-trimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90, which are involved in cell division and stress response pathways. This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs from the provided evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Melting Point (°C) Biological Activity Reference
Target Compound C₂₃H₂₃N₂O₆ 429.44 3,4,5-trimethoxybenzamide + 5-(4-methoxyphenyl)isoxazole N/A Hypothesized antifungal/antagonist activity (inferred) N/A
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) C₁₈H₁₂N₄O₂S 348.39 Benzamide + isoxazole-thiadiazole hybrid 160 Not reported
LMM5 C₂₅H₂₂N₄O₅S 490.53 Benzamide + 1,3,4-oxadiazole + 4-methoxyphenyl N/A Antifungal (C. albicans)
PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide) C₂₀H₁₇N₃O₅ 379.37 Trimethoxybenzamide + pyrrolo-oxazine N/A ER/GPER antagonist (inferred)
8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide) C₂₃H₁₈N₄O₂S 414.49 Benzamide + pyridine-thiadiazole hybrid 290 Not reported

Key Observations:

LMM5 and the target compound both feature methoxyphenyl substituents, but LMM5’s 1,3,4-oxadiazole ring may confer distinct solubility and antifungal properties . Compounds 6 and 8a from utilize thiadiazole cores, which are absent in the target compound. Thiadiazoles often enhance thermal stability (e.g., 8a’s MP = 290°C vs. the target’s unknown MP) .

Biological Activity: LMM5 and LMM11 (both 1,3,4-oxadiazoles) exhibit antifungal activity against C. albicans, likely via thioredoxin reductase inhibition . The target’s isoxazole moiety may similarly disrupt microbial enzymes.

Physicochemical Properties :

  • The target’s molecular weight (429.44 g/mol) and methoxy groups suggest moderate lipophilicity, comparable to PBX2 (379.37 g/mol) but higher than LMM5 (490.53 g/mol). This may influence bioavailability and blood-brain barrier penetration.

Research Findings and Implications

  • Synthetic Feasibility: Methods for analogous compounds (e.g., refluxing enaminones with hydroxylamine or active methylene compounds) could be adapted for the target’s synthesis .
  • Antifungal Potential: The 4-methoxyphenylisoxazole group in the target compound mirrors structural motifs in LMM5, implying possible activity against fungal pathogens .
  • Receptor Modulation : The trimethoxybenzamide scaffold in PBX2 demonstrates receptor antagonism, suggesting the target could be optimized for similar therapeutic targets .

Biological Activity

3,4,5-trimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a complex organic compound notable for its potential biological activities. This compound features a benzamide core with trimethoxy substitutions and an isoxazole ring, making it a subject of interest in medicinal chemistry due to its diverse applications in biological research and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H20N2O5\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_5

Key Structural Features

  • Benzamide Core : Provides a scaffold for biological activity.
  • Trimethoxy Groups : Enhance lipophilicity and may influence receptor binding.
  • Isoxazole Ring : Associated with various pharmacological effects.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes involved in cell division and stress response pathways. Notably, it inhibits tubulin and heat shock protein 90 (HSP90), leading to disrupted cellular processes that are crucial for cancer cell proliferation.

Pharmacological Properties

  • Anticancer Activity :
    • The compound has shown promise in inhibiting cancer cell lines by disrupting microtubule formation through tubulin inhibition.
    • Studies indicate potential efficacy against various cancer types by inducing apoptosis and inhibiting cell cycle progression.
  • Anti-inflammatory Effects :
    • Exhibits anti-inflammatory properties by modulating cytokine production and inhibiting nitric oxide synthesis in macrophages .
    • This suggests a potential role in treating inflammatory diseases.
  • Antimicrobial Activity :
    • Preliminary studies have indicated effectiveness against certain bacterial strains, showcasing its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
ColchicineAnticancerTubulin inhibitor
PodophyllotoxinAntiviralInhibits DNA topoisomerase
TrimethoprimAntibacterialDihydrofolate reductase inhibitor

The unique combination of the isoxazole ring and the trimethoxybenzamide moiety in this compound distinguishes it from other compounds, potentially leading to unique biological activities.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer properties of this compound against MCF-7 breast cancer cells. The results indicated that at concentrations above 50 µM, the compound significantly reduced cell viability by inducing apoptosis through caspase activation .

Case Study 2: Anti-inflammatory Mechanisms

Research demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in LPS-stimulated macrophages. The observed inhibition was dose-dependent, suggesting a promising therapeutic application in inflammatory diseases.

Case Study 3: Antimicrobial Efficacy

In vitro assays revealed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for Staphylococcus aureus, indicating potential for further development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 3,4,5-trimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step routes:

Isoxazole ring formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., 4-methoxyphenylacetylene) under reflux conditions .

Benzamide coupling : Reacting the isoxazole intermediate with 3,4,5-trimethoxybenzoyl chloride using a coupling agent like EDCI/HOBt in anhydrous DCM .

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

  • Critical Parameters : Temperature control during cycloaddition (60–80°C) and inert atmosphere (N₂/Ar) for moisture-sensitive steps .

Q. How is the structural integrity of this compound validated, and which analytical techniques are essential?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm methoxy groups (δ 3.7–3.9 ppm), isoxazole protons (δ 6.2–6.5 ppm), and benzamide carbonyl (δ 165–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>98%) and detect by-products .
  • Mass Spectrometry (HRMS) : ESI-HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 453.18) .

Q. What preliminary assays are used to screen for biological activity, such as anti-cancer potential?

  • Methodological Answer :

  • In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (dose range: 1–100 μM) .
  • Fluorescent probing : Confocal microscopy to track cellular uptake (e.g., using a fluorescent tag conjugated to the benzamide moiety) .
  • Enzyme inhibition : Kinase assays (e.g., EGFR or PI3K) to identify target engagement .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action and target specificity?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Direct binding assays to measure affinity (KD) for putative targets like tubulin or histone deacetylases (HDACs) .
  • Molecular Dynamics (MD) Simulations : Docking studies (AutoDock Vina) to predict binding modes in enzyme active sites (e.g., HDAC2 or PARP1) .
  • CRISPR-Cas9 knockout models : Validate target dependency by comparing cytotoxicity in wild-type vs. gene-edited cell lines .

Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Key parameters: R-factor < 0.05, anisotropic displacement parameters for heavy atoms .
  • Twinning analysis : Employ SHELXD to resolve challenges in crystals with pseudo-merohedral twinning .
  • Data collection : Cryogenic conditions (100 K) to minimize radiation damage .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent variation : Synthesize derivatives with:
  • Halogenated isoxazole rings (e.g., 5-(4-fluorophenyl)) to enhance lipophilicity .
  • Modified methoxy groups (e.g., ethoxy or hydroxyl) to alter hydrogen-bonding capacity .
  • In vitro testing : Compare IC₅₀ values across derivatives to identify critical substituents .
  • QSAR modeling : Use CoMFA/CoMSIA to correlate structural features with activity .

Q. What strategies assess the compound’s stability and reactivity under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC .
  • Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound using LC-MS/MS .
  • Metabolite profiling : Liver microsome assays (human/rat) to identify CYP450-mediated metabolites .

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